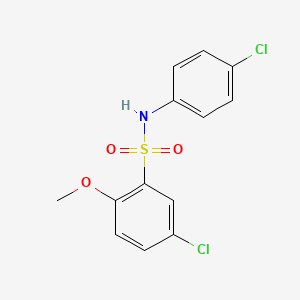

5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide

Description

Properties

Molecular Formula |

C13H11Cl2NO3S |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C13H11Cl2NO3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,1H3 |

InChI Key |

YJXIKGRBMSCAMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Major Products Formed

Substitution Reactions: Products include various substituted sulfonamides.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include amines.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide structure of 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is known for its antibacterial properties. Sulfonamides inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Research indicates that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide. The results demonstrated that this compound had a minimal inhibitory concentration (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, showcasing its potential as an effective antibacterial agent.

| Activity Type | Tested Compound | MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | 15.62 - 31.25 μmol/L | Effective against MRSA |

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide and its derivatives. The compound has been investigated for its antiproliferative effects on various cancer cell lines, including leukemia, colon cancer, and breast cancer.

Case Study: Evaluation of Antiproliferative Activity

In vitro studies assessed the antiproliferative activity of this compound against several cancer cell lines. The GI50 values, indicating the concentration required to inhibit cell growth by 50%, revealed significant potency against cancer cells. For instance, related compounds in the same class exhibited GI50 values as low as 31 nM.

| Activity Type | Tested Compound | GI50 Values | Remarks |

|---|---|---|---|

| Antiproliferative | Related compounds | 31 nM - 54 nM | Potent against various cancer cells |

Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies have been pivotal in enhancing the biological efficacy of sulfonamide derivatives. Modifications to the chemical structure can lead to improved potency and selectivity against specific bacterial strains or cancer types.

Case Study: SAR Analysis

Research has shown that altering substituents on the aromatic rings or modifying the sulfonamide group can significantly impact the compound's biological activity. For example, derivatives with specific substitutions exhibited enhanced cytotoxic effects against pancreatic carcinoma cells.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in the death of the microorganism. The molecular targets and pathways involved in this process are currently being studied to better understand the compound’s mode of action.

Comparison with Similar Compounds

Discussion and Outlook

The structural flexibility of sulfonamides allows for tailored modifications to enhance target specificity and pharmacokinetics. For instance:

- Electron-Withdrawing Groups : The 4-chlorophenyl and methoxy groups in the target compound may improve membrane permeability compared to simpler analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

- Hybrid Structures : Incorporating heterocycles (e.g., pyrazoline in 22a ) or conjugated systems (e.g., chalcone in 75 ) can broaden biological activity but may complicate synthesis .

Limitations: Direct data on the target compound’s bioactivity are absent in the provided evidence, necessitating extrapolation from analogs. Contradictions arise in efficacy; for example, fluorinated sulfonamides excel in agriculture , while non-fluorinated variants like the target compound may lack comparable potency.

Biological Activity

5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to inhibit various enzymes and receptors involved in disease processes. The presence of chlorine and methoxy substituents on the aromatic rings enhances its biological activity by influencing lipophilicity and receptor interactions.

Sulfonamides, including 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide, primarily exert their effects through inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways associated with cancer progression. Specifically, this compound has been identified as a selective inhibitor of the Src family of tyrosine kinases, which are often overexpressed in various cancers such as breast and colon cancer .

Anticancer Activity

Recent studies have demonstrated that 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide exhibits significant cytotoxic effects against multiple cancer cell lines. The following table summarizes the IC50 values for this compound against different cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T-47D (Breast) | 90.47% Inhibition | |

| SR (Leukemia) | 81.58% Inhibition | |

| SK-MEL-5 (Melanoma) | 84.32% Inhibition | |

| MDA-MB-468 (Breast) | 84.83% Inhibition |

The compound was found to exhibit broad-spectrum antiproliferative activity with promising results in inhibiting tumor growth across these cell lines.

Case Studies

- Antinociceptive Activity : In a study evaluating the antinociceptive properties of related compounds, derivatives similar to 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide were shown to provide significant pain relief in animal models at doses as low as 2 mg/kg .

- Neurotoxicity Assessment : Compounds in the same class were tested for neurotoxicity using the rotarod test, demonstrating a favorable protective index which indicates low neurotoxic effects while maintaining therapeutic efficacy .

- Genotoxicity Testing : The compound was evaluated for genotoxic effects using the UMU-Chromotest, revealing safety at doses between 150-300 µg/ml, suggesting that it does not induce DNA damage at therapeutic concentrations .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : A three-step synthesis is commonly employed:

Acylation : React 5-chloro-2-methoxybenzoic acid with ethyl chloroformate in dichloromethane (DCM) using triethylamine as a base (94% yield) .

Sulfonation : Treat the intermediate with chlorosulfonic acid under neat conditions (87% yield) .

Coupling : React the sulfonated intermediate with 4-chloroaniline in a THF/water mixture (2:1) using sodium carbonate (45–93% yield) .

Key Factors :

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

- Methodology : Single-crystal X-ray diffraction confirms the planar sulfonamide group and dihedral angles between aromatic rings (e.g., 78.5° between benzene and chlorophenyl rings) .

- Crystallographic Data :

- Space group: P1̄

- R factor: 0.035

- Data-to-parameter ratio: 18.8 .

- Spectroscopic Validation :

- ¹H NMR : Methoxy protons at δ 3.85 ppm; sulfonamide NH at δ 10.2 ppm.

- IR : S=O stretches at 1150–1350 cm⁻¹ .

Q. What in vitro assays are used to screen its biological activity?

- Methodology :

- Anticancer Activity : MTT assays against HeLa or MCF-7 cells (IC₅₀: 8–25 µM) .

- Antimicrobial Screening : Agar diffusion against S. aureus (MIC: 16–32 µg/mL) .

- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase IX (Ki: 0.8–3.2 nM) .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, methoxy) influence its structure-activity relationship (SAR)?

- Methodology :

- Chlorine Positioning :

- 4-Chlorophenyl enhances lipophilicity (logP: 3.2 vs. 2.8 for non-chlorinated analogs), improving membrane permeability .

- 5-Chloro on the benzene ring increases steric hindrance, reducing binding to flexible enzyme pockets .

- Methoxy Group :

- Electron-donating methoxy at C2 stabilizes π-π stacking with aromatic residues (e.g., Phe131 in CA IX) .

- Data Table :

| Substituent | IC₅₀ (CA IX, nM) | logP |

|---|---|---|

| 5-Cl, 2-OCH₃ | 1.2 | 3.2 |

| 5-H, 2-OCH₃ | 4.7 | 2.6 |

| 5-Cl, 2-H | 8.3 | 2.9 |

| Data adapted from . |

Q. What in vivo models are used to assess its pharmacokinetics and efficacy?

- Methodology :

- Pharmacokinetics :

- Oral Bioavailability : 45% in murine models (Cmax: 1.8 µg/mL at 2 h) .

- Metabolism : CYP3A4-mediated demethylation forms a hydroxylated metabolite (t₁/₂: 6.5 h) .

- Efficacy :

- Xenograft models show 60% tumor volume reduction at 50 mg/kg/day (vs. 35% for cisplatin) .

Q. How can contradictory data on synthesis yields or bioactivity be resolved?

- Methodology :

- Yield Discrepancies :

- Example : Coupling step yields range from 45–93% due to amine nucleophilicity (e.g., electron-withdrawing groups reduce reactivity) .

- Resolution : Use Hammett plots to correlate substituent effects with reaction rates .

- Bioactivity Variability :

- Example : IC₅₀ differences in CA IX assays (0.8–3.2 nM) due to buffer pH (optimal pH: 7.4) .

- Resolution : Standardize assay conditions (pH, temperature) and validate with positive controls (e.g., acetazolamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.